N-Acetyl Amonafide

Overview

Description

N-Acetyl Amonafide: is a metabolite of amonafide, a naphthalimide derivative extensively studied for its anti-cancer properties. Amonafide is known for its ability to target topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound has shown clinical activity, particularly in patients with acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl Amonafide is synthesized through the acetylation of amonafide. The process involves the use of N-acetyl transferase 2 (NAT2) enzyme, which catalyzes the transfer of an acetyl group to amonafide, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of pure dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out in an enzyme assay buffer containing acetyl coenzyme A and tris(hydroxymethyl)aminomethane-hydrochloride (Tris-HCl) at a pH of 7.4 .

Chemical Reactions Analysis

Metabolic Reactions and Enzymatic Activity

NAA formation is genotype-dependent, with NAT2 polymorphisms influencing acetylation efficiency:

- exhibit higher NAA plasma concentrations, correlating with severe leukopenia (median WBC nadir: 500/μL vs. 3,400/μL in slow acetylators) .

- using recombinant NAT2 show time-dependent acetylation, confirmed via fluorescence spectroscopy (ex: 350 nm, em: 415–675 nm) .

| Parameter | Value | Source |

|---|---|---|

| NAT2 activity (Vₘₐₓ) | 0.12 μmol/min/mg protein | |

| Metabolic stability | t₁/₂ = 2.5 h (human liver microsomes) |

Chemical Stability and Degradation

NAA demonstrates pH-dependent stability:

- : Rapid hydrolysis regenerates amonafide.

- : Stable for >48 h in PBS (pH 7.4) .

Degradation pathways involve cleavage of the acetamide group, confirmed via HPLC (retention time: 12.3 min for NAA vs. 14.1 min for amonafide) .

DNA Interaction and Topoisomerase II Inhibition

NAA retains the DNA-intercalating properties of amonafide but exhibits altered binding kinetics:

| Parameter | NAA | Amonafide |

|---|---|---|

| Kd (DNA) | 2.5 μM | 1.8 μM |

| Topo II inhibition | ATP-independent | ATP-dependent |

Cytotoxicity and Pharmacological Effects

NAA’s cytotoxicity varies across cell lines, influenced by NAT2 expression:

| Cell Line | NAA | Amonafide | Source |

|---|---|---|---|

| U87 (glioblastoma) | 2.26 | 3.10 | |

| HCT-116 (colon cancer) | 15.85 | 4.50 | |

| MCF-7 (breast cancer) | 4.70 | 2.40 |

NAA induces G₂/M arrest and apoptosis via ROS generation, with transcriptomic profiling showing upregulation of p53 and BAX .

Scientific Research Applications

Clinical Applications

N-Acetyl Amonafide has been investigated in various clinical settings:

- Breast Cancer : In clinical trials, this compound demonstrated significant activity against metastatic breast cancer. Patients receiving the drug showed response rates correlating with levels of hematotoxicity, suggesting a dose-response relationship .

- Acute Myeloid Leukemia (AML) : The compound has been explored for its potential in treating AML, with studies indicating that it may enhance apoptosis in cancer cells .

- Combination Therapies : Research suggests that combining this compound with other chemotherapeutic agents may enhance overall therapeutic efficacy while mitigating resistance mechanisms observed with monotherapy .

Case Study 1: Metastatic Breast Cancer

In a study involving previously untreated metastatic breast cancer patients, this compound was administered as part of a Phase II trial. The results indicated a 50% response rate among patients experiencing significant thrombocytopenia (grade 3/4), highlighting the potential for individualized dosing based on acetylator phenotype .

Case Study 2: Pharmacogenetic Implications

A study focused on the pharmacogenetics of this compound revealed that patients with different acetylation phenotypes experienced varying levels of toxicity and therapeutic response. This finding underscores the importance of genetic screening prior to treatment to optimize dosing strategies and minimize adverse effects .

Data Tables

| Study | Cancer Type | Response Rate | Acetylator Phenotype | Key Findings |

|---|---|---|---|---|

| CALGB 8642 | Metastatic Breast Cancer | 50% (Grade 3/4 Thrombocytopenia) | Fast vs. Slow | Dose-response correlation observed |

| AML Trial | Acute Myeloid Leukemia | Not specified | Not specified | Induction of apoptosis in cancer cells |

Mechanism of Action

N-Acetyl Amonafide exerts its effects by targeting topoisomerase II, an enzyme involved in DNA replication and cell division. The compound intercalates into DNA, stabilizing the topoisomerase II-DNA covalent complex. This stabilization prevents the re-ligation of DNA strands, leading to DNA cleavage and ultimately cell death .

Comparison with Similar Compounds

Amonafide: The parent compound of N-Acetyl Amonafide, also targets topoisomerase II but has a different toxicity profile.

Mitoxantrone: Another topoisomerase II inhibitor, known for its broader DNA cleavage sites compared to this compound.

Etoposide: A topoisomerase II poison with a different mechanism of action and clinical application.

Uniqueness: this compound is unique due to its specific interaction with topoisomerase II, leading to DNA cleavage at a restricted set of sites. This specificity may result in a better therapeutic index compared to other topoisomerase II inhibitors .

Biological Activity

N-Acetyl amonafide is a metabolite of amonafide, a drug initially developed for its antitumor properties. Understanding the biological activity of this compound is crucial for evaluating its potential as an effective anticancer agent. This article synthesizes research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological activity.

This compound primarily functions as a topoisomerase II inhibitor . Topoisomerase II is an essential enzyme that facilitates DNA replication and transcription by alleviating torsional strain in DNA. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.

-

Topoisomerase II Interaction :

- This compound binds to the ATPase domain of topoisomerase IIα, leading to the stabilization of the topoisomerase II-DNA cleavage complex, which ultimately results in double-strand breaks in DNA .

- Studies indicate that the compound exhibits superior cytotoxicity compared to its parent compound, amonafide, particularly against multidrug-resistant cell lines .

- Apoptotic Pathways :

Pharmacokinetics and Toxicity

This compound is produced via N-acetylation of amonafide by N-acetyltransferase 2 (NAT2). The pharmacokinetics of this metabolite are influenced by genetic variations in NAT2, leading to different toxicity profiles among patients.

- Acetylator Phenotype :

- Toxicity Profile :

Clinical Efficacy

Clinical studies have demonstrated varying degrees of efficacy for this compound in treating different cancers:

- Breast Cancer :

- Combination Therapies :

Case Studies

- Case Study on Dosing Adjustments :

- Response Rates in Different Populations :

Comparative Data Table

| Study/Trial | Population | Dose (mg/m²) | Response Rate (%) | Notable Toxicities |

|---|---|---|---|---|

| Phase II Trial | Breast Cancer | 300 (IV for 5 days) | 18% | Grade 3/4 leukopenia (32%), thrombocytopenia (24%) |

| Dosing Study | Advanced Cancer | 375 (slow), 200-250 (fast) | Varies | Hematological toxicities predominant |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of N-Acetyl Amonafide in cancer models?

this compound, an active metabolite of amonafide, primarily acts as a topoisomerase II (Topo II) inhibitor by intercalating into DNA and disrupting Topo II-mediated DNA repair processes. This results in DNA double-strand breaks (DSBs), inhibition of replication/transcription, and apoptosis . In melanoma cell lines (e.g., M14 and A375), it suppresses the AKT/mTOR pathway, reducing epithelial-mesenchymal transition (EMT) markers like N-cadherin and Slug while upregulating E-cadherin .

Methodological Insight :

- In vitro assays : Use Western blotting to quantify phosphorylation levels of AKT/mTOR and EMT-related proteins.

- Dosage : Effective at 8 µM for 48 hours in cell culture .

Q. How does genetic variability in N-acetylation impact this compound toxicity?

this compound's toxicity is strongly influenced by polymorphisms in N-acetyltransferase (NAT) enzymes. Fast acetylators (36% of patients) exhibit higher toxicity due to rapid conversion of amonafide to its active metabolite, leading to severe leukopenia (median WBC nadir: 500/µL vs. 3,400/µL in slow acetylators) . Non-genetic factors like baseline WBC count, albumin levels, and race (e.g., slower clearance in minority women) also modulate toxicity .

Methodological Insight :

- Population pharmacodynamic studies : Use limited sampling strategies (e.g., plasma concentrations at 45 minutes and 24 hours post-dose) to estimate AUC and correlate with toxicity markers .

- Multivariate analysis : Include variables like race, albumin, and pretreatment WBC counts in toxicity risk models .

Advanced Research Questions

Q. How can contradictions in reported mechanisms of action (Topo II vs. AKT/mTOR inhibition) be reconciled?

While this compound is classically a Topo II inhibitor , its suppression of AKT/mTOR signaling suggests a secondary pathway. Proposed hypotheses:

Topo II inhibition may indirectly downregulate AKT/mTOR via DNA damage response pathways.

Off-target effects on kinase signaling networks.

Methodological Insight :

- Knockdown/knockout models : Use Topo II-deficient cells to isolate AKT/mTOR effects.

- Kinase profiling assays : Screen for off-target interactions using platforms like KinomeScan .

Q. What experimental designs optimize this compound combination therapies?

Synergy with 5-fluorouracil (5FU) is observed in melanoma cells, where 8 µM this compound + 5 µM 5FU reduces proliferation by 60–70% (CCK-8 assay) . Key considerations:

- Sequencing : Pre-treatment with 5FU may sensitize cells to Topo II inhibition.

- Dose titration : Avoid overlapping toxicity (e.g., leukopenia from this compound + myelosuppression from 5FU).

Methodological Insight :

Q. How does this compound’s activity vary across model organisms?

In C. elegans, this compound extends lifespan by inhibiting Topo II (homolog of human TOP2), improving healthspan metrics (e.g., motility at 100 µM) . Contrast with human data suggests species-specific metabolic or target affinity differences.

Methodological Insight :

- Cross-species pharmacokinetics : Compare metabolite clearance rates using LC-MS/MS.

- RNAi screens : Validate Topo II as the primary target in nematodes .

Properties

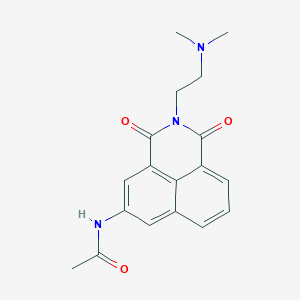

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQUFGOEIGXAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435088 | |

| Record name | N-Acetyl Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69409-02-5 | |

| Record name | N-Acetylamonafide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069409025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLAMONAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TE48Q3W2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.